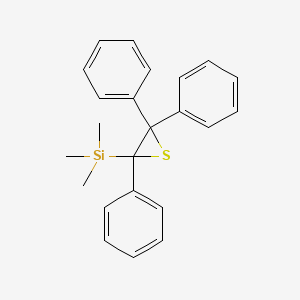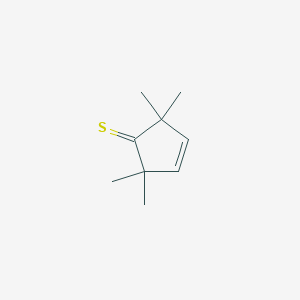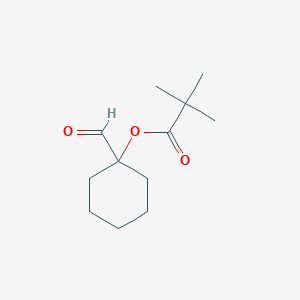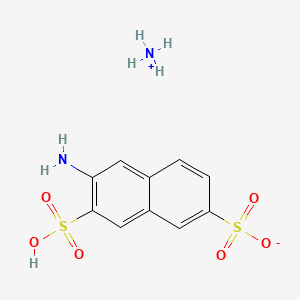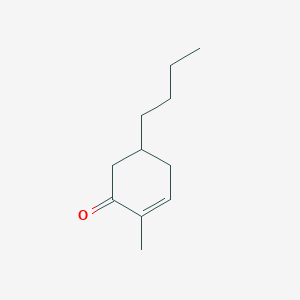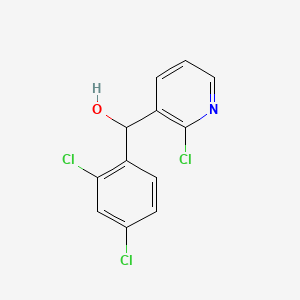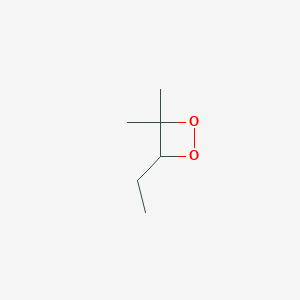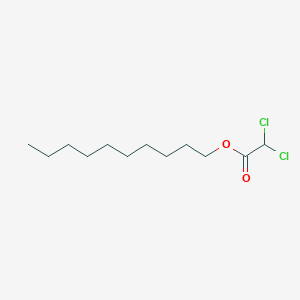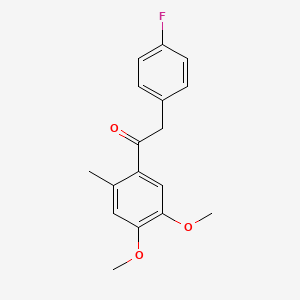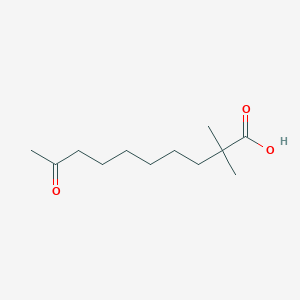
2,2-Dimethyl-9-oxodecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-9-oxodecanoic acid is a carboxylic acid with a unique structure characterized by a ketone group at the ninth carbon and two methyl groups at the second carbon
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-9-oxodecanoic acid can be synthesized through several methods. One common approach involves the oxidation of a precursor compound, such as 2,2-dimethyl-9-hydroxydecanoic acid, using an oxidizing agent like potassium permanganate or chromium trioxide. Another method involves the hydrolysis of a nitrile intermediate, which can be prepared through the alkylation of a malonic ester followed by decarboxylation and oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2,2-Dimethyl-9-oxodecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce dicarboxylic acids.
Reduction: Reduction of the ketone group can yield 2,2-dimethyl-9-hydroxydecanoic acid.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products
Oxidation: Dicarboxylic acids.
Reduction: 2,2-Dimethyl-9-hydroxydecanoic acid.
Substitution: Esters and amides of this compound.
科学研究应用
2,2-Dimethyl-9-oxodecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
作用机制
The mechanism of action of 2,2-Dimethyl-9-oxodecanoic acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the carboxylic acid group can participate in ionic interactions, affecting cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may influence metabolic and signaling pathways .
相似化合物的比较
Similar Compounds
2,2-Dimethyl-9-hydroxydecanoic acid: Similar structure but with a hydroxyl group instead of a ketone.
9-Oxodecanoic acid: Lacks the two methyl groups at the second carbon.
2,2-Dimethyl-decanoic acid: Lacks the ketone group at the ninth carbon.
Uniqueness
2,2-Dimethyl-9-oxodecanoic acid is unique due to the presence of both the ketone and the two methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
85054-89-3 |
|---|---|
分子式 |
C12H22O3 |
分子量 |
214.30 g/mol |
IUPAC 名称 |
2,2-dimethyl-9-oxodecanoic acid |
InChI |
InChI=1S/C12H22O3/c1-10(13)8-6-4-5-7-9-12(2,3)11(14)15/h4-9H2,1-3H3,(H,14,15) |
InChI 键 |
JHYAINWAEDIOSM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCCCCCC(C)(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


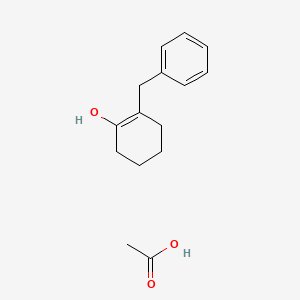
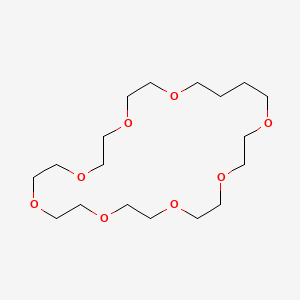
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
